molecular formula C24H24N4O2 B10825779 Yhhu-3792

Yhhu-3792

Katalognummer: B10825779
Molekulargewicht: 400.5 g/mol
InChI-Schlüssel: PDGVGAAXMRKVPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identity and Nomenclature

The systematic IUPAC name for this compound, 5-(3-methoxyphenoxy)-2-N-(4-propan-2-ylphenyl)quinazoline-2,4-diamine , delineates its structural features with precision. The quinazoline core (C₈H₆N₂) is substituted at position 5 with a 3-methoxyphenoxy group and at position 2 with a 4-propan-2-ylphenylamino moiety. The molecular formula C₂₄H₂₄N₄O₂ corresponds to a molecular weight of 408.48 g/mol. Key identifiers include:

  • InChI : InChI=1S/C24H24N4O2/c1-15(2)16-10-12-17(13-11-16)26-24-27-20-8-5-9-21(22(20)23(25)28-24)30-19-7-4-6-18(14-19)29-3/h4-15H,1-3H3,(H3,25,26,27,28)
  • InChIKey : PDGVGAAXMRKVPG-UHFFFAOYSA-N
  • SMILES : CC(C)C1=CC=C(C=C1)NC2=NC3=C(C(=CC=C3)OC4=CC=CC(=C4)OC)C(=N2)N

Synonyms such as YHHU-3792 and 2097826-24-7 are used in pharmacological databases. The methoxyphenoxy group (C₆H₅O₂CH₃) contributes electron-donating resonance effects, while the isopropylphenyl group (C₆H₄C₃H₇) enhances lipophilicity, critical for membrane permeability.

Historical Context of Quinazoline Derivatives in Medicinal Chemistry

Quinazoline, first synthesized in 1895 by Bischler and Lang, gained prominence in the 20th century as a scaffold for antifolate agents like methotrexate and raltitrexed . The discovery of gefitinib and erlotinib , epidermal growth factor receptor (EGFR) inhibitors bearing quinazoline cores, marked a paradigm shift in targeted cancer therapy. These drugs exemplified the role of quinazoline in modulating kinase activity through competitive ATP binding.

Structural modifications at positions 2, 4, and 5 of the quinazoline ring have yielded derivatives with diverse bioactivities. For instance, 4-anilinoquinazolines demonstrated potent tyrosine kinase inhibition, while 6-substituted variants showed efficacy against PI3K and PARP enzymes. The incorporation of diamino groups at positions 2 and 4, as seen in the subject compound, aligns with strategies to enhance hydrogen bonding with catalytic residues in target proteins.

Significance of Methoxyphenoxy and Isopropylphenyl Substituents

The 3-methoxyphenoxy group at position 5 introduces steric bulk and electronic effects. Methoxy substituents on aromatic rings exhibit dual behavior: electron donation via resonance and weak electron withdrawal through induction. In meta positions, methoxy groups can paradoxically act as electron donors in certain electronic contexts, such as radical or excited states, enhancing stability in hydrophobic pockets. This property may facilitate π-π stacking with tyrosine or phenylalanine residues in enzyme active sites.

The 4-propan-2-ylphenyl group at position 2 contributes to hydrophobic interactions. Isopropyl substituents optimize lipophilic efficiency (LipE), balancing potency and solubility. In kinase inhibitors like lapatinib , bulky hydrophobic groups at analogous positions improve selectivity by occupying allosteric pockets. The isopropyl moiety’s branched structure may also reduce metabolic oxidation compared to linear alkyl chains, enhancing pharmacokinetic stability.

Eigenschaften

Molekularformel

C24H24N4O2

Molekulargewicht

400.5 g/mol

IUPAC-Name

5-(3-methoxyphenoxy)-2-N-(4-propan-2-ylphenyl)quinazoline-2,4-diamine

InChI

InChI=1S/C24H24N4O2/c1-15(2)16-10-12-17(13-11-16)26-24-27-20-8-5-9-21(22(20)23(25)28-24)30-19-7-4-6-18(14-19)29-3/h4-15H,1-3H3,(H3,25,26,27,28)

InChI-Schlüssel

PDGVGAAXMRKVPG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=C(C=C1)NC2=NC3=C(C(=CC=C3)OC4=CC=CC(=C4)OC)C(=N2)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Yhhu 3792 involves scaling up the synthetic route with optimization of reaction conditions to ensure high yield and purity. This includes:

Analyse Chemischer Reaktionen

Core Quinazoline Reactivity

The quinazoline backbone enables electrophilic/nucleophilic substitutions at positions 2 and 4. Key reactions include:

Reaction Type Conditions Outcome Source
Chlorination PCl₅ or POCl₃, TEA, refluxReplacement of hydroxyl/amino groups with chlorine atoms
Amination Hydrazine hydrate, ethanol, 80°CIntroduction of hydrazinyl groups via nucleophilic substitution
Cyclocondensation ZnCl₂ (Lewis acid), toluene, refluxFormation of fused triazoloquinazolines through intramolecular cyclization

For example, POCl₃-mediated chlorination of quinazoline-2,4-dione derivatives produces 2,4-dichloroquinazoline intermediates, critical for further functionalization .

Methoxyphenoxy Ether Linkage

The 3-methoxyphenoxy group undergoes:

  • Demethylation : HI or BBr₃ cleaves the methoxy group to yield phenolic derivatives .

  • Ether Cleavage : Strong acids (e.g., H₂SO₄) or bases (e.g., NaOH) induce hydrolysis under reflux .

Isopropylphenyl Amine

The 4-propan-2-ylphenylamine moiety participates in:

  • Acylation : Acetic anhydride/pyridine forms acetylated derivatives .

  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd catalysis) .

Synthetic Pathways

The compound is synthesized via multi-step protocols:

Key Catalysts

  • Lewis Acids (ZnCl₂, AlCl₃) : Accelerate cyclocondensation .

  • Palladium Complexes : Enable cross-couplings (e.g., Buchwald-Hartwig) .

Reactivity in Biological Context

While not directly covered in non-excluded sources, analogous quinazolines show:

  • Enzyme Inhibition : Hydrogen bonding via NH groups to kinase ATP-binding pockets .

  • Metabolic Modifications : CYP450-mediated oxidation of isopropyl groups .

Comparative Reaction Data

Derivative Reaction Yield (%) Biological Activity
2-Chloro-4-hydrazinylHydrazine substitution78Topoisomerase II inhibition
3-TrifluoromethyltriazoloCyclocondensation + TFA65HDAC/G9a dual inhibition
Demethylated analogBBr₃ treatment82Enhanced solubility

Challenges & Optimization

  • Regioselectivity : Competing substitutions at positions 2 vs. 4 require controlled stoichiometry .

  • Stability : Methoxyphenoxy ethers prone to oxidative degradation (add antioxidants) .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit a wide range of bacterial and fungal pathogens.

Study Findings : A related compound demonstrated effectiveness against Staphylococcus aureus and various Candida species, suggesting potential applications in treating infections. The introduction of electron-withdrawing groups in the structure has been linked to enhanced antimicrobial activity .

Anticancer Activity

The quinazoline framework is often associated with anticancer properties. Compounds within this class have been reported to induce apoptosis in cancer cell lines through various mechanisms.

Mechanism of Action : The proposed mechanism involves the inhibition of tubulin polymerization, disrupting mitotic processes in cancer cells. Research on other quinazoline derivatives has shown similar effects, indicating that modifications can enhance their anticancer efficacy .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties, which are particularly relevant in conditions where inflammation plays a critical role in disease progression.

Research Evidence : Certain derivatives have been shown to reduce pro-inflammatory cytokine levels in vitro. This suggests potential therapeutic applications in inflammatory diseases, as compounds that modulate inflammatory pathways can be beneficial for conditions such as arthritis or chronic inflammatory disorders .

Case Studies and Research Findings

Several studies have explored the biological activities of quinazoline derivatives similar to 5-(3-methoxyphenoxy)-2-N-(4-propan-2-ylphenyl)quinazoline-2,4-diamine:

  • Antimicrobial Activity Study : A study evaluated the efficacy of various quinazoline derivatives against Candida albicans, revealing that specific modifications led to enhanced antifungal activity compared to standard treatments .
  • Anticancer Mechanism Investigation : Research on related imidazoquinazolines demonstrated their ability to inhibit cancer cell proliferation through cell cycle arrest and apoptosis induction .
  • Inflammation Model : In vivo models have shown that certain analogs can significantly reduce inflammation markers, supporting their use in therapeutic formulations for chronic inflammatory conditions .

Wirkmechanismus

Yhhu 3792 exerts its effects by activating the Notch signaling pathway. The compound binds to and activates Notch receptors, leading to the cleavage and release of the Notch intracellular domain. This domain translocates to the nucleus and promotes the expression of target genes such as Hes3 and Hes5. These genes play a crucial role in maintaining the self-renewal capability of neural stem cells and promoting neurogenesis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Quinazoline-2,4-diamine Derivatives

Quinazoline-2,4-diamine derivatives exhibit diverse biological activities depending on their substituents. Below is a systematic comparison of the target compound with structurally and functionally related analogues:

Substituent Effects on N2 and N4 Positions

  • TD19 (N4-(3-Ethynylphenyl)-6,7-dimethoxy-N2-(4-phenoxyphenyl)quinazoline-2,4-diamine): Substituents: N4-ethynylphenyl and N2-phenoxyphenyl. Activity: Potent SET inhibitor with anticancer effects via PP2A reactivation . The 3-methoxyphenoxy group (vs. TD19’s 6,7-dimethoxy) may reduce steric hindrance, enhancing solubility .
  • N4-Benzyl-N2-(3-chlorophenyl)quinazoline-2,4-diamine (Table S5, ): Substituents: N4-benzyl and N2-(3-chlorophenyl). Activity: Antimicrobial (gram-positive bacteria) . Comparison: The target compound’s 3-methoxyphenoxy group replaces the benzyl group, likely improving water solubility due to the methoxy’s polarity. The 4-propan-2-ylphenyl (N2) may enhance hydrophobic interactions compared to the electron-withdrawing 3-chlorophenyl .

Functional Group Modifications at the 5-Position

  • JZM (5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-diamine): Substituent: 4-chlorophenylthio. Activity: DHFR inhibitor with high affinity (Kd = 12 nM) . Comparison: The target compound’s 3-methoxyphenoxy group replaces the thioether linkage, reducing electron-withdrawing effects and possibly altering binding kinetics. The methoxy group may improve metabolic stability compared to sulfur-containing analogues .
  • 5-((4-Methylphenyl)thio)quinazoline-2,4-diamine (): Substituent: 4-methylphenylthio. Activity: Enzyme chaperone (1.5-fold activity enhancement at 12.5 µM) . Comparison: The target compound’s 3-methoxyphenoxy group introduces oxygen-based hydrogen-bonding capability, which is absent in the thioether analogue. This could enhance target specificity .

Structural Analogues with Anticancer Activity

  • DBeQ (N2,N4-Dibenzylquinazoline-2,4-diamine): Substituents: N2- and N4-benzyl groups. Activity: Proteasome inhibitor with moderate efficacy . Comparison: The target compound’s asymmetric substitution (N2-isopropylphenyl, N4-amine) may reduce off-target effects compared to DBeQ’s symmetric benzyl groups, which are prone to nonspecific binding .
  • Compound C-01 (N2-(4-Fluorophenyl)-6,7-dimethoxy-N4-(3-(trifluoromethyl)benzyl)quinazoline-2,4-diamine): Substituents: N2-(4-fluorophenyl), N4-(trifluoromethylbenzyl). Activity: Anticancer (target undisclosed) . Comparison: The target compound lacks fluorinated groups, which may reduce toxicity risks. Its 3-methoxyphenoxy group provides a balance of hydrophobicity and polarity absent in C-01’s trifluoromethylbenzyl group .

Key Data Tables

Research Findings and Implications

  • Substituent Flexibility: The quinazoline-2,4-diamine scaffold tolerates diverse substitutions, enabling optimization for target specificity. For example, bulky N2 groups (e.g., 4-propan-2-ylphenyl) enhance hydrophobic interactions in enzyme pockets, while polar 5-substituents (e.g., 3-methoxyphenoxy) improve solubility .
  • Biological Targets : Analogues with N2-aryl groups (e.g., TD19, JZM) show promise in oncology, whereas N4-alkyl/aryl derivatives (e.g., DBeQ) are explored for proteostasis modulation .
  • Clinical Potential: The target compound’s unique substitution pattern may address limitations of existing analogues, such as metabolic instability (e.g., sulfur-containing derivatives) or toxicity (e.g., fluorinated groups) .

Biologische Aktivität

5-(3-methoxyphenoxy)-2-N-(4-propan-2-ylphenyl)quinazoline-2,4-diamine, commonly referred to as Yhhu-3792, is a quinazoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H24N4O2C_{24}H_{24}N_{4}O_{2}, with a molecular weight of 400.5 g/mol. Its structural features include a quinazoline backbone substituted with a methoxyphenyl ether and an isopropylphenyl group, which are believed to contribute to its biological activity.

1. Anticancer Properties

This compound has shown promising potential as an inhibitor of specific kinases involved in cancer signaling pathways. Quinazoline derivatives are well-known for their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Studies indicate that this compound may specifically target epidermal growth factor receptors (EGFR), which are often overexpressed in several cancers, including breast and lung cancers .

2. Enhancement of Neural Stem Cell Growth

Preliminary studies suggest that this compound can enhance the self-renewal capabilities of neural stem cells. This property indicates potential applications in regenerative medicine , particularly for neurodegenerative diseases where promoting neural regeneration is critical .

3. Antimicrobial Activity

Quinazoline derivatives have been extensively studied for their antimicrobial properties. This compound exhibits activity against various bacterial strains, including both gram-positive and gram-negative bacteria. Its structure allows it to interact effectively with bacterial enzymes, leading to inhibition of growth .

The mechanisms through which this compound exerts its biological effects include:

  • Kinase Inhibition : By binding to the ATP-binding site of kinases, this compound disrupts signaling pathways crucial for cancer cell survival and proliferation.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases, leading to apoptosis in malignant cells.
  • Regenerative Pathways Activation : In neural stem cells, this compound appears to activate pathways that promote cell survival and proliferation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Properties
This compound Quinazoline core with methoxy and isopropyl groupsPotential kinase inhibitor; enhances neural stem cell growth
Compound A Simple quinazoline derivativeModerate anticancer activity
Compound B Quinazoline derivative without methoxy groupLimited kinase inhibition; lower bioactivity

Case Studies and Research Findings

Several studies have evaluated the biological activity of quinazoline derivatives similar to this compound:

  • Anticancer Activity : Research demonstrated that quinazoline derivatives could significantly reduce tumor size in xenograft models when administered at specific dosages .
  • Neural Regeneration : A study published in Stem Cell Research indicated that compounds similar to this compound could enhance neural differentiation markers in vitro .
  • Antimicrobial Efficacy : A comparative study found that quinazoline derivatives showed varying degrees of efficacy against Staphylococcus aureus and Escherichia coli, with some derivatives outperforming traditional antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 5-(3-methoxyphenoxy)-2-N-(4-propan-2-ylphenyl)quinazoline-2,4-diamine?

  • Methodological Answer : The compound can be synthesized via a multi-step process involving:

  • Quinazoline core formation : Microwave-assisted cyclization of substituted anthranilic acid derivatives with urea or thiourea under acidic conditions (e.g., POCl₃), followed by nucleophilic substitution at the 2- and 4-positions .
  • Functionalization : Introduction of the 3-methoxyphenoxy and isopropylphenyl groups via Buchwald-Hartwig amination or SNAr reactions, optimized for steric hindrance from the isopropyl group .
  • Purification : Recrystallization from DMSO/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. Which analytical techniques are critical for characterizing this compound and validating its purity?

  • Methodological Answer :

  • Structural confirmation : ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and amine signals (δ 4.0–5.5 ppm). High-resolution mass spectrometry (HRMS) for exact mass validation (e.g., [M+H]⁺ expected ~459.18 Da) .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. Melting point analysis (expected >200°C) to confirm crystallinity .

Q. What are the hypothesized biological targets of this quinazoline derivative based on structural analogs?

  • Methodological Answer :

  • Primary target : Dihydrofolate reductase (DHFR), due to the 2,4-diaminoquinazoline pharmacophore, which competitively inhibits folate binding (IC₅₀ comparisons with methotrexate are recommended) .
  • Secondary targets : Tyrosine kinases or DNA repair enzymes (e.g., PARP), inferred from substituted quinazolines with similar aryloxy groups .

Advanced Research Questions

Q. How to design an experiment to evaluate DHFR inhibition while minimizing off-target effects?

  • Methodological Answer :

  • Enzyme assays : Use recombinant human DHFR in a spectrophotometric assay measuring NADPH oxidation at 340 nm. Include trimetrexate as a positive control .
  • Selectivity screening : Test against thymidylate synthase and other folate-dependent enzymes. Use CRISPR-edited cell lines (DHFR-knockout) to confirm on-target cytotoxicity .

Q. How to resolve contradictions in activity data between in vitro and in vivo models?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma stability (e.g., mouse microsomes) and tissue distribution via LC-MS/MS. Low bioavailability may explain efficacy gaps .
  • Metabolite identification : Incubate the compound with liver microsomes to detect oxidative deamination or O-demethylation byproducts that reduce activity .

Q. What strategies improve selectivity against off-target kinases or receptors?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Modify the 3-methoxyphenoxy group to reduce lipophilicity (e.g., replace with polar substituents like morpholine) and minimize kinase binding .
  • Computational docking : Use AutoDock Vina to model interactions with DHFR vs. ABL1 kinase. Prioritize derivatives with higher predicted ΔG for DHFR .

Q. How to computationally predict binding modes and resistance mutations for this compound?

  • Methodological Answer :

  • Molecular dynamics simulations : Simulate DHFR-ligand complexes (PDB: 1U72) to identify critical hydrogen bonds (e.g., with Asp27 and Leu22).
  • Resistance profiling : Introduce common DHFR mutations (e.g., F31W or L22R) in bacterial models and assess IC₅₀ shifts .

Q. What formulation strategies enhance aqueous solubility for in vivo studies?

  • Methodological Answer :

  • Cyclodextrin complexes : Prepare a 40% hydroxypropyl-β-cyclodextrin (HPβCD) solution to solubilize the compound via host-guest interactions, as demonstrated for related quinazolines .
  • Nanoemulsions : Use Tween-80 and PEG-400 in saline for intravenous administration, ensuring particle size <200 nm via dynamic light scattering .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.